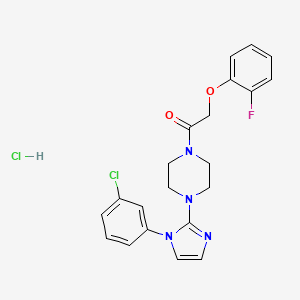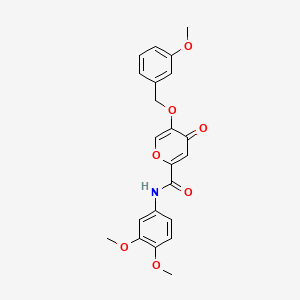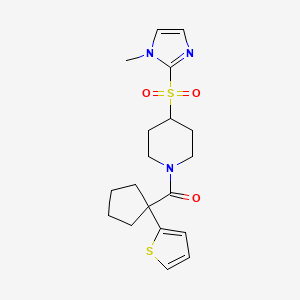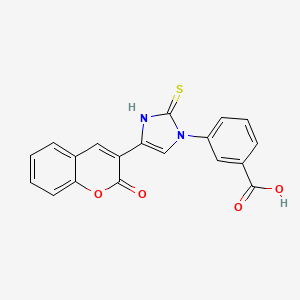![molecular formula C12H19N3O2 B2526579 (E)-N-[Cyano(oxolan-3-yl)methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411334-65-9](/img/structure/B2526579.png)
(E)-N-[Cyano(oxolan-3-yl)methyl]-4-(dimethylamino)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[Cyano(oxolan-3-yl)methyl]-4-(dimethylamino)but-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CX-5461 and is a selective inhibitor of RNA polymerase I transcription.
Mecanismo De Acción
CX-5461 works by selectively inhibiting RNA polymerase I transcription. RNA polymerase I is responsible for the transcription of ribosomal RNA, which is necessary for the production of ribosomes. The inhibition of this process disrupts ribosome biogenesis, leading to the death of cancer cells. CX-5461 has been found to be effective against cancer cells that have mutations in the p53 tumor suppressor gene, which is commonly found in many types of cancer.
Biochemical and Physiological Effects:
CX-5461 has been found to have several biochemical and physiological effects. It has been found to induce DNA damage and activate the DNA damage response pathway. This leads to the activation of the p53 tumor suppressor gene, which plays a crucial role in the regulation of cell growth and division. CX-5461 has also been found to induce apoptosis, which is programmed cell death. This process is essential for the removal of damaged or unwanted cells from the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CX-5461 in lab experiments include its selectivity for RNA polymerase I transcription and its effectiveness against various types of cancer, including cancer stem cells. However, the limitations of using CX-5461 in lab experiments include its complex synthesis method and the need for expertise in organic chemistry. Additionally, CX-5461 has not yet been approved for clinical use, and its long-term effects on the body are not yet fully understood.
Direcciones Futuras
There are several future directions for the research of CX-5461. One direction is to further investigate its effectiveness against various types of cancer, including those that are resistant to conventional chemotherapy. Another direction is to study its potential applications in combination with other cancer treatments, such as immunotherapy. Additionally, the long-term effects of CX-5461 on the body need to be further studied to ensure its safety for clinical use. Overall, CX-5461 has the potential to be a valuable tool in the fight against cancer, and further research is needed to fully understand its applications and limitations.
Métodos De Síntesis
The synthesis method of (E)-N-[Cyano(oxolan-3-yl)methyl]-4-(dimethylamino)but-2-enamide involves the reaction of 3-hydroxyoxolan-2-one with cyanoacetic acid in the presence of a base to form a cyanoester intermediate. This intermediate is then reacted with 4-dimethylaminobutanal in the presence of a reducing agent to form the final product, CX-5461. The synthesis of CX-5461 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
CX-5461 has been extensively studied for its potential applications in cancer treatment. It has been found to be effective against various types of cancer, including breast, ovarian, and pancreatic cancer. CX-5461 works by inhibiting RNA polymerase I transcription, which is necessary for the production of ribosomal RNA. The inhibition of this process leads to the disruption of ribosome biogenesis, which ultimately results in the death of cancer cells. CX-5461 has also been found to be effective against cancer stem cells, which are known to be resistant to conventional chemotherapy.
Propiedades
IUPAC Name |
(E)-N-[cyano(oxolan-3-yl)methyl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-15(2)6-3-4-12(16)14-11(8-13)10-5-7-17-9-10/h3-4,10-11H,5-7,9H2,1-2H3,(H,14,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMMPDBWONBUPM-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC(C#N)C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC(C#N)C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]propanamide](/img/structure/B2526497.png)

![4-tert-butyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2526501.png)
![3-(Chloromethyl)-2-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2526502.png)



![3-methyl-2-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2526508.png)

![6,8-difluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2526513.png)
![Tert-butyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B2526514.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2526516.png)
![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole](/img/structure/B2526517.png)
![3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2526518.png)